molecular formula C16H14N2O2 B1611455 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one CAS No. 454439-84-0

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

Cat. No. B1611455
M. Wt: 266.29 g/mol
InChI Key: JSJKAIQJGDEDOI-UHFFFAOYSA-N
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Description

“2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” is a chemical compound that has been studied for its potential applications1. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms2.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new pyrazole derivatives were synthesized by reacting 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one with a series of aldehydes, substituted amines, isatins, and phenylisothiocyanate13.



Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). The geometric parameters obtained from these techniques were found to be quite compatible2.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve Knoevenagel condensation reaction followed by Michael addition3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” are not explicitly mentioned in the retrieved sources. However, similar compounds have been characterized by their molecular weight and formula4.


Scientific Research Applications

Synthesis and Structural Analysis

The compound 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one, as part of the broader family of pyrazole derivatives, has been studied for various applications including synthesis and structural analysis. For instance, pyrazole derivatives have been synthesized and their structures confirmed by spectroscopic techniques such as IR, NMR, and X-ray crystallography. These studies provide foundational knowledge on the compound's molecular characteristics and potential reactivity for further applications (Ö. Tamer et al., 2015), (Dun-jia Wang et al., 2013).

Nonlinear Optical Properties

The nonlinear optical properties of pyrazole derivatives have been explored, revealing the potential for applications in optoelectronics and photonics. The small energy gap between the frontier molecular orbitals of these compounds contributes to their nonlinear optical activity, suggesting their utility in developing new optical materials (Ö. Tamer et al., 2015).

Anticancer and Antiviral Activities

Pyrazole derivatives have been synthesized and evaluated for their anticancer and antiviral activities. This research demonstrates the potential of these compounds in developing new therapeutic agents. Some derivatives have shown significant activity against cancer cell lines and various virus strains, indicating their importance in medicinal chemistry (D. Havrylyuk et al., 2013).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyrazole derivatives on steel in acidic environments has shown promising results. These compounds retard the corrosion rate of steel, offering potential applications in protecting materials from corrosion. This research is valuable for industries seeking cost-effective and efficient corrosion inhibitors (K. C. Emregül et al., 2006).

Organocatalysis

The use of pyrazole derivatives in organocatalysis has been explored, demonstrating their effectiveness in catalyzing various chemical reactions. This application is particularly relevant in green chemistry, where the demand for environmentally friendly and sustainable catalytic processes is increasing (M. Zolfigol et al., 2013).

Safety And Hazards

The safety and hazards associated with “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” are not explicitly mentioned in the retrieved sources. It is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research on “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The anticancer activities of similar compounds suggest potential for further investigation1.


properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKAIQJGDEDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437905
Record name 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

CAS RN

454439-84-0
Record name 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using General Procedure A; ethyl-4-methoxybenzoylacetate (7.00 g, 27.8 mmol, 1.1 equ.) in ethanol (100 mL) was treated at 0° C. with phenylhydrazine (2.50 mL, 25.3 mmol, 1.0 equ.) to give 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one (5.21 g, 19.6 mmol, 78%) after crystallization (ethanol) as a light yellow solid. 1H-NMR (400 MHz) CDCl3: 7.99-7.97 (d, 1H), 7.66-7.64 (d, 2H), 7.44-7.40 (t, 2H), 7.22-7.18 (t, 1H), 6.94-6.92 (d, 2H), 3.82 (s, 3H), 3.68 (s, 3H), 13C-NMR (100 MHz) CDCl3: 170.1, 161.5, 154.4, 138.2, 128.8, 127.5, 125.0, 123.5, 118.8, 114.2, 55.3, 39.6; LC/MS-MS: 267.0→77.2 m/z; GS1 and GS2 at 30, DP=81, CE=65, CXP=4, tR=4.15 min.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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